2-(3-Methylpiperazin-1-yl)pyridine-3-carbonitrile
Description
2-(3-Methylpiperazin-1-yl)pyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with a piperazine moiety
Properties
IUPAC Name |
2-(3-methylpiperazin-1-yl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-9-8-15(6-5-13-9)11-10(7-12)3-2-4-14-11/h2-4,9,13H,5-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHUOOSPENTGPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=C(C=CC=N2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylpiperazin-1-yl)pyridine-3-carbonitrile typically involves the nucleophilic substitution reaction of 3-chloropyridine-2-carbonitrile with 3-methylpiperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylpiperazin-1-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Nucleophilic substitution: The piperazine moiety can be further functionalized through nucleophilic substitution reactions.
Oxidation and reduction:
Substitution reactions: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases like potassium carbonate, solvents such as DMF, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can introduce various functional groups onto the piperazine moiety, leading to a diverse array of derivatives .
Scientific Research Applications
2-(3-Methylpiperazin-1-yl)pyridine-3-carbonitrile has several scientific research applications, including:
Medicinal chemistry: The compound is investigated for its potential as a pharmacologically active agent, particularly in the development of drugs targeting neurological and psychiatric disorders.
Materials science: It can be used as a building block for the synthesis of advanced materials with specific electronic and optical properties.
Biological research: The compound’s interactions with various biological targets are studied to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-(3-Methylpiperazin-1-yl)pyridine-3-carbonitrile is not fully understood. it is believed to interact with specific molecular targets, such as neurotransmitter receptors or enzymes, to exert its effects. The exact pathways involved in these interactions are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylpiperazin-1-yl)pyridine-3-carbonitrile: Similar in structure but with a different substitution pattern on the piperazine ring.
2-(Methyldithio)pyridine-3-carbonitrile: Contains a sulfur atom in place of the piperazine moiety, leading to different chemical properties and applications.
Uniqueness
2-(3-Methylpiperazin-1-yl)pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
